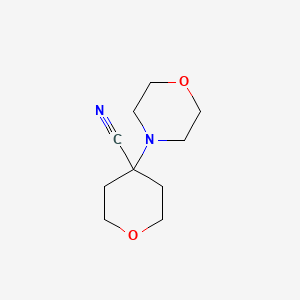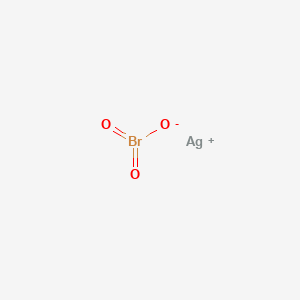
Silver bromate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver bromate (AgBrO₃) is a chemical compound that appears as a white, light-sensitive powder. It is known for its oxidizing properties and is used in various chemical reactions and applications. This compound is toxic and should be handled with care.
準備方法
Synthetic Routes and Reaction Conditions
Silver bromate can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromate (KBrO₃) in an aqueous solution. The reaction is as follows:
AgNO3+KBrO3→AgBrO3+KNO3
The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the precipitated this compound is collected through filtration. The product is then purified and dried to meet industrial standards.
化学反応の分析
Types of Reactions
Silver bromate undergoes various chemical reactions, including:
Oxidation: this compound acts as an oxidizing agent and can oxidize organic compounds.
Reduction: It can be reduced to silver bromide (AgBr) and bromine gas (Br₂) under certain conditions.
Decomposition: Upon heating, this compound decomposes to form silver bromide and oxygen gas (O₂).
Common Reagents and Conditions
Oxidation: this compound is used with organic compounds under mild heating conditions.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) can be used to reduce this compound.
Decomposition: Heating this compound to temperatures above 309°C leads to its decomposition.
Major Products
Oxidation: Carbonyl compounds from organic substrates.
Reduction: Silver bromide and bromine gas.
Decomposition: Silver bromide and oxygen gas.
科学的研究の応用
Silver bromate is used in various scientific research applications, including:
Chemistry: As an oxidizing agent in organic synthesis.
Biology: In studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of photographic materials and other chemical products.
作用機序
Silver bromate exerts its effects primarily through its strong oxidizing properties. It can oxidize organic molecules by accepting electrons, leading to the formation of carbonyl compounds and other oxidized products. The molecular targets include various organic substrates, and the pathways involved are typical of oxidation reactions.
類似化合物との比較
Similar Compounds
Silver nitrate (AgNO₃): Another silver compound with oxidizing properties, commonly used in photography and as a disinfectant.
Potassium bromate (KBrO₃): A bromate compound used in baking and as an oxidizing agent.
Silver bromide (AgBr): Used in photographic films and as a precursor in the synthesis of silver bromate.
Uniqueness
This compound is unique due to its specific combination of silver and bromate ions, which gives it distinct oxidizing properties. Unlike silver nitrate, which is more commonly used for its antimicrobial properties, this compound is primarily valued for its role in organic synthesis and chemical research.
特性
IUPAC Name |
silver;bromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMNMQWVCXIKR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgBrO3 |
Source


|
| Record name | silver bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_bromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-89-3 |
Source


|
| Record name | Silver bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)

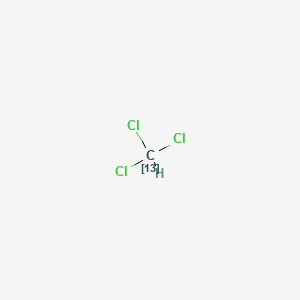


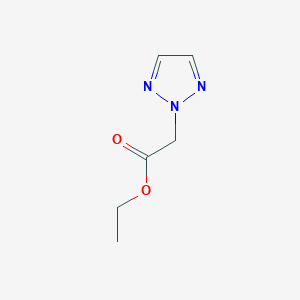
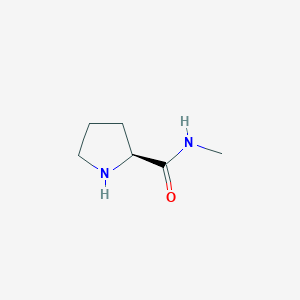
![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)
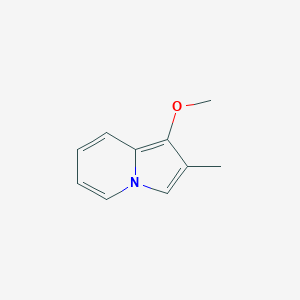
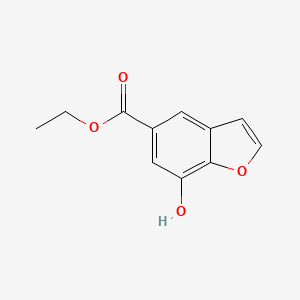
![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)

